5-(Chloromethyl)-2-(methylthio)pyrimidine
Overview
Description
5-(Chloromethyl)-2-(methylthio)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. The compound this compound is characterized by a chloromethyl group at the 5-position and a methylthio group at the 2-position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(methylthio)pyrimidine typically involves the chloromethylation of 2-(methylthio)pyrimidine. This can be achieved through the reaction of 2-(methylthio)pyrimidine with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 5-(azidomethyl)-2-(methylthio)pyrimidine or 5-(aminomethyl)-2-(methylthio)pyrimidine can be formed.
Oxidation Products: Sulfoxides or sulfones derived from the oxidation of the methylthio group.
Reduction Products: Reduced derivatives with modified functional groups.
Scientific Research Applications
5-(Chloromethyl)-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(methylthio)pyrimidine involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially leading to modifications in their structure and function. The methylthio group can undergo oxidation or reduction, further influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)pyrimidine: Lacks the methylthio group, affecting its oxidation and reduction behavior.
2-(Methylthio)-4,6-dichloropyrimidine:
Uniqueness
5-(Chloromethyl)-2-(methylthio)pyrimidine is unique due to the presence of both chloromethyl and methylthio groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-(chloromethyl)-2-methylsulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKYCJRBHZIQBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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